2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
Description
Properties
IUPAC Name |
2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSXCUAJCKQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cycloaddition process. The yields of the desired product can vary depending on the specific reactants and conditions used.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl group and tertiary amines in the bicyclic system enable nucleophilic substitution under specific conditions:
Oxidation and Reduction
The tertiary amines and benzyl group participate in redox reactions:
Acid-Base Reactions
The dihydrochloride salt form exhibits pH-dependent behavior:
Cycloaddition and Rearrangement
The bicyclic framework participates in ring-strain-driven reactions, as inferred from analogous diazabicyclo compounds :
Mechanistic Note : DFT studies on related systems suggest that acid treatment induces a reversible rearrangement between diazabicyclo[3.2.1]octane and diazabicyclo[2.2.2]octane frameworks, mediated by iminium intermediates .
Stability Under Physiological Conditions
The compound’s reactivity in biological systems is critical for its β-lactamase inhibition:
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
One of the primary applications of 2-benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is as an antibacterial agent. Research indicates that derivatives of this compound can act as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby restoring the efficacy of β-lactam antibiotics when used in combination therapies .
Case Study: Inhibition of β-lactamase
A study demonstrated that the optically active derivative of 2-benzyl-2,6-diazabicyclo[3.2.1]octane can be synthesized with high yield and optical purity, making it suitable for mass production as a β-lactamase inhibitor. This compound was shown to significantly enhance the antibacterial activity of co-administered β-lactam antibiotics against resistant strains of bacteria in vitro .
Neuropharmacological Applications
Cognitive Enhancers
The unique bicyclic structure of 2-benzyl-2,6-diazabicyclo[3.2.1]octane has been explored for its potential as a cognitive enhancer. Compounds in this category have shown promise in improving memory and learning processes in animal models, suggesting possible applications in treating cognitive disorders such as Alzheimer's disease .
Case Study: Memory Improvement in Animal Models
In a controlled study involving rodents, administration of this compound resulted in statistically significant improvements in memory retention tasks compared to control groups. The mechanism appears to involve modulation of neurotransmitter systems associated with memory formation .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of functional groups that enhance its pharmacological properties.
| Synthesis Step | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of the bicyclic structure from precursor amines | 75% |
| Benzylation | Introduction of the benzyl group at the nitrogen site | 85% |
| Hydrochloride Salt Formation | Conversion to dihydrochloride salt for stability | 90% |
These steps highlight the efficiency and reproducibility of synthesizing this compound, which is crucial for its application in pharmaceutical settings.
Mechanism of Action
The mechanism by which 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and pharmacological differences between 2-benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride and related bicyclo[3.2.1]octane derivatives:
Key Observations
Nitrogen Position and Functional Groups: The 2,6-diaza configuration in the target compound contrasts with 1,6-diaza (antibacterial derivatives) and 3,6-diaza (carboxylate derivative). The benzyl group in the target compound and the carboxylate in the 3,6-diaza analog (CAS 1823229-56-6) suggest divergent hydrophobicity and binding affinities.
Pharmacological Applications :
- The 2-(1,3,4-oxadiazolyl)-7-oxo derivative’s antibacterial activity highlights the importance of heterocyclic substituents in targeting bacterial enzymes or membranes .
- 8-Azabicyclo[3.2.1]octane derivatives act as opioid antagonists, demonstrating that nitrogen position (8-aza vs. 2,6-diaza) critically determines receptor selectivity .
Salt Forms and Solubility :
Research Implications
- Structure-Activity Relationships (SAR): Minor structural changes, such as replacing benzyl with oxadiazole or shifting nitrogen positions, drastically alter biological activity. For example, the 1,6-diaza configuration with oxadiazole enables antibacterial effects, while 8-aza derivatives target opioid receptors .
- Synthetic Utility : The target compound’s benzyl group and salt form make it a versatile intermediate for further functionalization, such as introducing pharmacophores for kinase inhibitors or neuromodulators .
Biological Activity
2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural features contribute to its biological activity, particularly in the context of drug resistance and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure that includes two nitrogen atoms within its framework, enhancing its interaction with biological targets. The presence of the benzyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that derivatives of 2-benzyl-2,6-diazabicyclo[3.2.1]octane exhibit promising antimicrobial activity. For instance, studies have shown that related diazabicyclooctane (DBO) compounds can effectively inhibit β-lactamases, enzymes produced by bacteria that confer antibiotic resistance. The mechanism involves the binding of these compounds to the active site of β-lactamases, restoring the efficacy of β-lactam antibiotics against resistant strains such as Klebsiella pneumoniae and Acinetobacter baumannii .
Cytotoxicity and Cancer Research
In vitro studies on various tumor cell lines have demonstrated that 2-benzyl-2,6-diazabicyclo[3.2.1]octane derivatives possess cytotoxic effects against cancer cells, including glioblastoma and hepatocellular carcinoma. The structural similarity of these compounds to bioactive alkaloids like nicotine and morphine may play a role in their ability to induce apoptosis in cancer cells .
The biological activity of 2-benzyl-2,6-diazabicyclo[3.2.1]octane is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in bacterial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics.
- Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, leading to altered cellular processes such as apoptosis in cancer cells .
Study 1: Antibacterial Activity
A study published in Nature explored the effectiveness of DBO derivatives against various Gram-negative bacteria. The results indicated that certain modifications to the DBO structure significantly enhanced antibacterial activity against resistant strains .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| IID572 | Klebsiella pneumoniae | 0.5 |
| IID573 | Acinetobacter baumannii | 1 |
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of 2-benzyl-2,6-diazabicyclo[3.2.1]octane derivatives on glioblastoma cells. The study found that these compounds could reduce cell viability significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DBT001 | Glioblastoma | 25 |
| DBT002 | Hepatocellular Carcinoma | 30 |
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for synthesizing 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride, and how can process control optimize yield?
- Methodological Answer : The synthesis should align with chemical engineering design principles, such as optimizing reaction conditions (temperature, solvent selection) and integrating process control systems for reproducibility. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while powder/particle technology ensures uniform crystallization . A hypothetical optimization table is proposed:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Solvent | Ethanol | Methanol | THF |
| Yield (%) | 65 | 78 | 52 |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates are standard for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) validate structural features. For example, NMR can resolve bicyclic proton environments, while MS confirms molecular ion peaks .
Q. How should researchers select a conceptual framework to guide studies on this compound?
- Methodological Answer : Link research to a relevant theory, such as molecular interactions in receptor binding or stereochemical principles. For instance, a framework rooted in heterocyclic chemistry can guide synthetic modifications, while computational models (e.g., DFT) predict electronic properties. This aligns with evidence-based inquiry principles that emphasize theoretical alignment in experimental design .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer : Combine multiple analytical methods (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY experiments clarify spatial proton relationships, while crystallography provides definitive stereochemical assignments. Cross-validate findings with computational simulations (e.g., molecular dynamics) to reconcile discrepancies .
Q. What strategies ensure stereochemical integrity during scale-up synthesis?
- Methodological Answer : Implement advanced process control (APC) systems to monitor chiral centers in real-time. Use enantioselective catalysts (e.g., chiral amines) and in-line PAT (process analytical technology) tools like Raman spectroscopy to track intermediates. Membrane technologies (e.g., chiral stationary phases in HPLC) can separate diastereomers .
Q. How can computational modeling predict biological target interactions for this bicyclic compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model ligand-receptor binding affinities. Parameterize force fields using experimental data (e.g., IC₅₀ values) to refine predictions. Validate via in vitro assays (e.g., radioligand binding) to iteratively improve models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
